2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound characterized by a complex structure that incorporates multiple functional groups, including a chlorine atom, nitro group, and benzamide moiety. This compound finds applications in various domains due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps. Typically, the process starts with the preparation of intermediates that form the basis of the final compound. Each step involves specific reaction conditions such as temperature, pH, and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely leverage optimized synthetic routes that can be scaled up efficiently. Continuous flow reactions and the use of high-throughput screening to identify optimal conditions might be employed. Careful control of reaction parameters ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various reactions including:
Oxidation: Alters the oxidation state of functional groups.
Reduction: Reduces nitro groups to amines.
Substitution: Substitutes the chlorine atom with other groups.
Common Reagents and Conditions
Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Conditions like acidic or basic environments, and specific temperatures, are tailored to each reaction.
Major Products
Depending on the type of reaction, major products can include substituted benzamides, reduced amino derivatives, and various oxidized forms.
Scientific Research Applications
2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is utilized in several fields:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialized materials or as a precursor in manufacturing processes.
Mechanism of Action
The compound's effects arise from interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating a cascade of biochemical events. Understanding these pathways can reveal its role in physiological or pathological conditions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzamide: Lacks the complex pyrroloquinoline structure.
4-nitro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Similar core structure but different substituents.
Uniqueness
The unique structure of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide provides specific reactivity patterns and biological activities not seen in simpler analogs. This distinctiveness makes it valuable for specialized research and applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)3-4-14(15)18(24)20-12-6-10-2-1-5-21-16(23)8-11(7-12)17(10)21/h3-4,6-7,9H,1-2,5,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMFZJHMUPFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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